4-Chloro-5-fluoro-2,8-dimethylquinoline
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Overview
Description
4-Chloro-5-fluoro-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H9ClFN and a molecular weight of 209.65 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2,8-dimethylquinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of 4-chloro-2,8-dimethylquinoline as a precursor, which is then fluorinated using suitable fluorinating agents . The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2,8-dimethylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents at the chlorine or fluorine positions .
Scientific Research Applications
4-Chloro-5-fluoro-2,8-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2,8-dimethylquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,8-dimethylquinoline
- 5-Chloro-2,8-dimethylquinoline
- 4-Chloro-8-fluoro-2-methylquinoline
Uniqueness
4-Chloro-5-fluoro-2,8-dimethylquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C11H9ClFN |
---|---|
Molecular Weight |
209.65 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9ClFN/c1-6-3-4-9(13)10-8(12)5-7(2)14-11(6)10/h3-5H,1-2H3 |
InChI Key |
LFOTWGPDXDORCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)Cl |
Origin of Product |
United States |
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